N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
The compound N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a heterocyclic sulfonamide featuring a benzo[d]oxazole core, a thiophen-3-yl group, and an azetidine ring. Key structural attributes include:
- Benzo[d]oxazole sulfonamide: A bicyclic aromatic system with a sulfonamide substituent, often associated with enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity.
- Thiophen-3-yl group: A sulfur-containing aromatic moiety that may improve lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-19-14-9-13(3-4-16(14)24-17(19)21)26(22,23)18-10-15(20-6-2-7-20)12-5-8-25-11-12/h3-5,8-9,11,15,18H,2,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDJYMLTTRFVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)N4CCC4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide likely involves multiple steps, including the formation of the azetidine ring, the thiophene ring, and the benzo[d]oxazole core. Typical synthetic routes might include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Thiophene ring synthesis: Thiophene rings are often synthesized via the Paal-Knorr synthesis or other cyclization methods.
Benzo[d]oxazole synthesis: This can be synthesized from o-aminophenols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and other functional groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify specific functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions used.
Scientific Research Applications
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide could have applications in several fields:
Chemistry: As a building block for more complex molecules or as a reagent in various chemical reactions.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the synthesis of materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with specific molecular targets, such as enzymes or receptors, and modulate their activity through binding or chemical modification.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The following table compares the target compound with structurally related molecules:
Key Observations:
- Azetidine vs. Larger Rings : The target compound’s azetidine group may confer higher metabolic stability compared to pyrrolidine-based analogs due to reduced ring size and strain .
- Thiophen-3-yl vs. Thiophen-2-yl : The 3-position of the thiophene group (as in the target compound) could alter electronic properties and steric interactions compared to 2-substituted thiophenes in imaging agents like PT-ADA-PPR .
- Sulfonamide Linkage: The benzo[d]oxazole sulfonamide in the target compound contrasts with thiazolidinone sulfonamides (e.g., ), which are associated with antimicrobial activity .
Comparison with Analog Syntheses:
- PT-ADA-PPR () : Utilizes multi-step reactions involving polyether chain elongation and adamantane coupling, requiring FeCl3 as a catalyst for oxidative polymerization .
- Thiazolidinone Sulfonamide (): Synthesized via cyclocondensation of thiourea derivatives and phenylisothiocyanate in Et3N/DMF-H2O, yielding ~50% after purification .
- Oxadiazole-Thiazole Derivatives () : Achieved via hydrazine reflux (MeOH, 2 h) followed by CS2/KOH-mediated cyclization (5 h), with yields up to 70% .
Key Challenges:
- The target compound’s azetidine-thiophene ethylamine moiety may require specialized coupling agents (e.g., EDC/HOBt) to avoid side reactions, unlike FeCl3-mediated polymerizations in .
Biological Activity
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, often referred to as AZET, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes an azetidine ring, thiophene moiety, and a sulfonamide group, which together may contribute to its pharmacological properties.
- Molecular Formula : C18H21N3O2S2
- Molecular Weight : 375.51 g/mol
- CAS Number : 2034568-09-5
Synthesis and Characterization
The synthesis of AZET involves multiple steps, including the coupling of key intermediates followed by the reaction with oxalic acid to form the oxalamide product. Analytical techniques such as NMR spectroscopy, FTIR spectroscopy, and X-ray crystallography have been employed to confirm its structure and purity.
Anticancer Activity
Recent studies have explored the anticancer potential of AZET. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
- A549 (adenocarcinoma human alveolar basal epithelial cells)
- HT29 (human colonic adenocarcinoma cells)
The cytotoxicity was assessed using the MTT assay, where AZET showed IC50 values indicating effective inhibition of cell proliferation at concentrations ranging from 0.5 to 1000 µM .
The proposed mechanism of action for AZET involves interference with cellular signaling pathways associated with cancer cell growth. It is hypothesized that the sulfonamide group plays a crucial role in enzyme inhibition, particularly affecting farnesyltransferase activity, which is vital for the post-translational modification of Ras proteins involved in tumorigenesis .
Antimicrobial Activity
In addition to its anticancer properties, AZET has exhibited antimicrobial activity against a range of pathogenic bacteria. The minimal inhibitory concentration (MIC) values for various bacterial strains suggest that AZET could serve as a lead compound for developing new antibiotics .
Study 1: Cytotoxicity Evaluation
A comprehensive study evaluated the cytotoxic effects of AZET on several cancer cell lines. The results indicated that AZET significantly reduced cell viability in a dose-dependent manner. The study highlighted:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| HT29 | 30 |
| MRC-5 | >100 |
This suggests selective toxicity towards cancer cells while sparing normal cells .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of AZET against Gram-positive and Gram-negative bacteria. The findings revealed:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.03 |
| Escherichia coli | 0.12 |
These results indicate that AZET possesses potent antibacterial properties, making it a candidate for further development in antimicrobial therapies .
Future Directions
The promising biological activities of this compound warrant further research into its pharmacokinetics and potential therapeutic applications. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and antimicrobial activities.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
Q & A
Q. Optimization Tips :
- Use inert atmosphere (N₂/Ar) for Pd-catalyzed steps to prevent oxidation .
- Monitor pH during sulfonylation to avoid side reactions (e.g., hydrolysis) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods ensures structural validation:
Note : High-resolution mass spectrometry (HRMS) is recommended for molecular weight confirmation .
Advanced: How can researchers design experiments to study interactions with biological targets?
Methodological Answer:
To evaluate therapeutic potential, use:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to receptors (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics (MD) Simulations : Predict binding modes using software like GROMACS .
Case Study :
A structurally related benzoxazole derivative showed pH-dependent antimicrobial activity, suggesting similar assays could apply here .
Advanced: How can contradictions in activity data across studies be resolved?
Methodological Answer:
Common contradictions arise from:
Q. Resolution Strategies :
- Standardize assay conditions (pH 7.4 for physiological relevance) .
- Validate results using orthogonal methods (e.g., SPR + computational docking) .
Advanced: What computational approaches are suitable for studying reactivity and electronic properties?
Methodological Answer:
| Method | Software | Parameters | Application | Reference |
|---|---|---|---|---|
| DFT | Gaussian 16 | B3LYP/6-311+G(d,p) | Optimize geometry, calculate HOMO-LUMO gaps | |
| Docking | AutoDock Vina | Lamarckian GA | Predict protein-ligand interactions |
Example : DFT studies on similar sulfonamides revealed electron-withdrawing effects from the benzoxazole ring, guiding SAR .
Advanced: How can data reproducibility in multi-step synthesis be ensured?
Methodological Answer:
- Control Variables :
- Quality Checks :
Reference : Reproducible yields (>70%) were achieved for analogous triazole derivatives under strict anhydrous conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
